![molecular formula C12H13NO2 B3109869 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 177419-00-0](/img/structure/B3109869.png)
6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound “6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one” is a type of organic compound . Allyl alcohol, which is a component of this compound, is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols .
Synthesis Analysis
While specific synthesis methods for “6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one” were not found, there are related compounds that have been synthesized using various methods . For instance, a novel triphenylene-based discotic liquid crystal 2-Allyloxy-3, 6, 7, 10, 11-pentabutoxytriphenylene was synthesized . The chemical structure of this compound was determined by 1H NMR and FT-IR spectrum .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one, focusing on six unique applications:
Pharmaceutical Development
6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders .
Organic Synthesis
This compound is valuable in organic synthesis as a building block for creating more complex molecules. Its unique structure facilitates various chemical reactions, such as alkylation and arylation, which are essential in the synthesis of pharmaceuticals and other organic compounds .
Catalysis
6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one can be used as a ligand in catalytic processes. Its ability to coordinate with metals makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of chemical reactions .
Material Science
In material science, this compound is explored for its potential in creating new materials with specific properties. Its incorporation into polymers or other materials can lead to the development of products with enhanced mechanical, thermal, or electrical properties .
Electrochemical Applications
Research has shown that 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one can be used in electrochemical applications, such as in the development of sensors or batteries. Its electrochemical properties make it suitable for these applications, where it can improve the performance and stability of electrochemical devices .
Biological Studies
This compound is also used in biological studies to understand its interactions with various biological molecules. Its ability to bind to proteins or nucleic acids makes it a useful tool in studying biological processes and developing new diagnostic or therapeutic techniques .
properties
IUPAC Name |
6-prop-2-enoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(14)13-11/h2,4-5,8H,1,3,6-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELCZVFAYJBQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)NC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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